2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-chlorophenyl)butanamide
Beschreibung
Introduction to Imidazoquinazoline Derivatives in Contemporary Medicinal Chemistry
Imidazoquinazolines are tricyclic frameworks combining imidazole and quinazoline rings, known for their versatility in interacting with biological targets such as Toll-like receptors (TLRs) and histone deacetylases (HDACs). These compounds bridge antiviral, anticancer, and immunomodulatory applications, with structural modifications often dictating specificity and potency. The focal compound exemplifies this adaptability, incorporating sulfanyl, butylcarbamoylmethyl, and 4-chlorophenyl substituents to optimize pharmacokinetic and pharmacodynamic properties.
Structural Significance of 2-({2-[(Butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-chlorophenyl)butanamide
The molecule’s architecture comprises three critical domains:
- Imidazo[1,2-c]quinazolin-3-one Core : This tricyclic system merges a benzannulated imidazole with a quinazolinone moiety, enhancing electron density and hydrogen-bonding capacity compared to simpler imidazoquinolines. The 3-oxo group introduces polarity, potentially improving solubility and interactions with enzymatic active sites.
- Sulfanyl Bridge at Position 5 : The thioether linkage (-S-) connects the core to a butanamide side chain. Sulfur’s electronegativity and van der Waals radius may facilitate interactions with hydrophobic pockets in target proteins, as seen in TLR7/8 agonists like resiquimod.
- N-(4-Chlorophenyl)butanamide and Butylcarbamoylmethyl Substituents : The 4-chlorophenyl group enhances lipophilicity and π-π stacking potential, while the butylcarbamoylmethyl side chain at position 2 introduces steric bulk and hydrogen-bond donors, factors critical for P-glycoprotein (P-gp)-mediated efflux in multidrug-resistant cancers.
Comparative Structural Analysis
Table 1 highlights structural distinctions between the focal compound and related imidazoquinazolines:
The butylcarbamoylmethyl group distinguishes this compound by enabling P-gp-mediated efflux, a trait leveraged to target chemoresistant cancers. Meanwhile, the sulfanyl-butanamide chain may mimic natural ligand conformations in TLR binding pockets, as hypothesized for resiquimod.
Historical Evolution of Quinazoline-Based Pharmacophores in Drug Discovery
Quinazoline derivatives have evolved from natural alkaloids to synthetic immunomodulators:
- 1869–1950s: Early Discoveries : The first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was synthesized by Griess, while vasicine (peganine) from Justicia adhatoda marked the isolation of natural quinazoline alkaloids with bronchodilatory properties.
- 1980s–2000s: Synthetic Immunomodulators : Imiquimod emerged from antiviral screens, revealing unintended immunostimulatory effects via TLR7 activation. Its success against genital warts underscored quinazoline’s adaptability, spurring derivatives like resiquimod and dactolisib.
- 2010s–Present: Scaffold Optimization : Recent efforts focus on enhancing efflux (e.g., P-gp substrates) and dual-targeting capabilities. For instance, adding sulfonamide or amide groups to imidazoquinazolines improves trafficking in multidrug-resistant cells, as demonstrated in the focal compound.
Key Milestones in Quinazoline Drug Development
- TLR Agonism : Imidazoquinolines like imiquimod shifted paradigms by demonstrating that small molecules could mimic pathogen-associated molecular patterns (PAMPs), activating innate immunity.
- HDAC Inhibition : Quinazoline-based HDAC inhibitors (e.g., vorinostat analogs) exploit the core’s ability to chelate zinc ions, enabling epigenetic modulation.
- Chemoresistance Exploitation : Modern derivatives, including the focal compound, repurpose efflux mechanisms to concentrate immunostimulants in resistant tumors.
Eigenschaften
IUPAC Name |
2-[[2-[2-(butylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-chlorophenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN5O3S/c1-3-5-14-28-22(33)15-20-25(35)32-23(30-20)18-8-6-7-9-19(18)31-26(32)36-21(4-2)24(34)29-17-12-10-16(27)11-13-17/h6-13,20-21H,3-5,14-15H2,1-2H3,(H,28,33)(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFRUXUZIULYNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(CC)C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-chlorophenyl)butanamide typically involves multiple steps. One common approach is the annulation reaction of o-amino benzamides with thiols, which can be performed under transition-metal-free conditions . This method is advantageous due to its good functional group tolerance and ease of operation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, could be explored to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-chlorophenyl)butanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazo[1,2-c]quinazoline core, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-chlorophenyl)butanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-chlorophenyl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-c]quinazoline core is known to interact with various biological targets, potentially inhibiting or activating specific pathways. This interaction can lead to changes in cellular processes, ultimately resulting in the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues in the Quinazolinone Family
Key structural and functional differences between the target compound and related derivatives are summarized below:
Key Observations:
Substituent Effects: The sulfanyl group in the target compound may enhance metabolic stability compared to chlorine or ethylamino groups in analogs . The 4-chlorophenyl moiety likely increases hydrophobic interactions with target proteins compared to unsubstituted phenyl groups in other derivatives.
However, the butylcarbamoyl methyl group may reduce ulcerogenicity compared to chloro or ethylamino analogs .
Cluster Analysis of Structural Similarity
Using Butina clustering (radius = 0.85), the compound would cluster with:
- Imidazo-fused quinazolinones: These share the rigid core, influencing target binding kinetics.
- Sulfanyl-bearing heterocycles : The sulfanyl group may confer unique redox properties compared to oxygen or nitrogen analogs.
- Chlorophenyl-substituted amides : Similar electronic profiles enhance comparability with kinase inhibitors or GPCR modulators .
Research Findings and Implications
Oncology Applications : The sulfanyl bridge and chlorophenyl group align with ferroptosis-inducing agents (FINs), which selectively target cancer cells .
Metabolic Stability : The butylcarbamoyl group may prolong half-life compared to shorter-chain analogs, as seen in pharmacokinetic studies of related acetamides .
Biologische Aktivität
The compound 2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-chlorophenyl)butanamide is a novel derivative within the imidazo[1,2-c]quinazoline class. This class of compounds has garnered significant attention due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This article explores the biological activity of this specific compound, highlighting its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- An imidazo[1,2-c]quinazoline backbone.
- A butylcarbamoyl group.
- A 4-chlorophenyl moiety.
- A sulfanyl functional group.
This unique combination of structural elements is hypothesized to contribute to its biological efficacy.
Enzyme Inhibition
Recent studies have focused on the α-glucosidase inhibitory activity of imidazo[1,2-c]quinazolines. The compound has shown promising results in inhibiting this enzyme, which is relevant for managing type 2 diabetes mellitus (T2DM).
Table 1: Inhibitory Potency of Imidazo[1,2-c]quinazolines
| Compound | IC50 Value (µM) | Reference |
|---|---|---|
| Acarbose | 750.0 ± 1.5 | |
| Compound X (e.g., 11j) | 12.44 ± 0.38 | |
| Target Compound | TBD | TBD |
The IC50 value indicates the concentration required to inhibit 50% of the enzyme activity. Preliminary results suggest that this compound may exhibit superior potency compared to traditional inhibitors like acarbose.
Anticancer Activity
Imidazo[1,2-c]quinazolines have been reported to possess anticancer properties , with various derivatives demonstrating cytotoxic effects against different cancer cell lines. The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Anticancer Efficacy
In vitro studies have demonstrated that derivatives similar to our target compound significantly reduce cell viability in breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The results indicated that compounds with electron-donating groups enhance anticancer activity compared to those with electron-withdrawing groups.
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-c]quinazolines can be influenced by various substituents on the core structure. For instance:
- Electron-donating groups (e.g., methoxy) generally enhance potency.
- Electron-withdrawing groups (e.g., chloro) may reduce efficacy.
Table 2: SAR Analysis of Substituted Imidazo[1,2-c]quinazolines
| Substituent Type | Effect on Activity | Example Compound |
|---|---|---|
| Electron-donating | Increased potency | Compound 11j |
| Electron-withdrawing | Decreased potency | Target Compound |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
